2-Ethyl-2-oxazoline

Catalog No.
S596954
CAS No.
10431-98-8
M.F
C5H9NO
M. Wt
99.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-2-oxazoline

CAS Number

10431-98-8

Product Name

2-Ethyl-2-oxazoline

IUPAC Name

2-ethyl-4,5-dihydro-1,3-oxazole

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

InChI

InChI=1S/C5H9NO/c1-2-5-6-3-4-7-5/h2-4H2,1H3

InChI Key

NYEZZYQZRQDLEH-UHFFFAOYSA-N

SMILES

CCC1=NCCO1

Synonyms

2-ethyl-2-oxazoline

Canonical SMILES

CCC1=NCCO1

Monomer for Poly(2-alkyloxazoline)s:

EtOx primarily finds application as a monomer for the synthesis of poly(2-alkyloxazoline)s through cationic ring-opening polymerization (ROP) []. These polymers are a class of promising materials with potential in various scientific research fields due to their:

  • Readily water-soluble nature, making them suitable for applications in aqueous environments [].
  • Biocompatible characteristics, suggesting potential for use in biomedical applications [].
  • Tailorable properties allowing for modification of their functionalities for specific research purposes [].

Studies have explored the use of EtOx-derived polymers in various areas, including:

  • Drug delivery systems: As carriers for controlled release and targeted delivery of therapeutic agents [].
  • Gene delivery: As vectors for efficient gene transfection in cells [].
  • Biocatalysis: As supports for immobilization and stabilization of enzymes [].

Other Research Applications:

Beyond its primary use as a monomer, 2-Ethyl-2-oxazoline has also been explored in other research areas, including:

  • Synthesis of block copolymers: Combining EtOx with other monomers to create novel materials with combined properties [].
  • Organic chemistry: As a reactant in various organic synthesis reactions [].

2-Ethyl-2-oxazoline is a cyclic organic compound classified as an oxazoline, characterized by its five-membered ring structure containing both nitrogen and oxygen atoms. Its chemical formula is C5H9NOC_5H_9NO, and it is recognized for its water solubility and stability in alkaline conditions, while being susceptible to hydrolysis under acidic conditions. This compound appears as a colorless liquid with an amine-like odor and is primarily utilized as a monomer in the synthesis of poly(2-alkyloxazoline)s, which are being explored for various biomedical applications due to their biocompatibility and water solubility .

, primarily through cationic ring-opening polymerization. Key reactions include:

  • Formation from Propanal: Propanal reacts with 2-aminoethanol in the presence of 1,3-diiodo-5,5-dimethylhydantoin and potassium carbonate to yield 2-ethyl-2-oxazoline .
  • From Propionic Acid: Propionic acid can react with 2-aminoethanol to form N-(2-hydroxyethyl)propionamide, which upon dehydration yields 2-ethyl-2-oxazoline. This can be achieved under various conditions, including heating in vacuo with iron(III) chloride or zinc acetate for enhanced yields .
  • Cationic Ring-Opening Polymerization: The polymerization of 2-ethyl-2-oxazoline can be initiated by alkylation reactions, leading to the formation of poly(2-ethyl-2-oxazoline), which exhibits properties similar to linear polyethylenimine .

Research indicates that 2-ethyl-2-oxazoline exhibits skin sensitizing properties, suggesting potential allergenic effects upon contact with skin . Its derivatives, particularly poly(2-ethyl-2-oxazoline), have been investigated for their biocompatibility, making them suitable candidates for drug delivery systems and other biomedical applications .

The primary synthesis methods for 2-ethyl-2-oxazoline include:

  • Direct Reaction with Propanal: Utilizing propanal and 2-aminoethanol under specific conditions leads to the formation of the oxazoline.
  • From Propionic Acid: Multiple pathways exist involving propionic acid, including one-pot reactions that yield high purity and yield of 2-ethyl-2-oxazoline through dehydration processes .
  • Cationic Polymerization Techniques: Advanced methods such as living cationic polymerization allow for the precise control over polymer architecture, leading to functionalized polymers with specific properties .

: Its polymers are being studied for use as drug carriers due to their biocompatibility and ability to form hydrogels.
  • Coatings and Adhesives: The unique properties of poly(2-ethyl-2-oxazoline) make it suitable for various industrial applications including coatings that require specific adhesive qualities .
  • Copolymers: It can be copolymerized with other monomers to create materials with tailored properties for specific applications in fields such as drug delivery and tissue engineering .
  • Interaction studies involving 2-ethyl-2-oxazoline focus on its behavior in biological systems and its interaction with other chemical compounds. For instance, the polymerization behavior of 2-ethyl-2-oxazoline can lead to different structural forms that may exhibit varying interactions with biological tissues or drug molecules, influencing their efficacy as drug carriers or therapeutic agents .

    Several compounds are structurally similar to 2-ethyl-2-oxazoline, including:

    • Ethyl Oxazoline
      • Similar structure but lacks the ethyl substituent on the nitrogen.
      • Less hydrophilic than 2-Ethyl-2-Oxazoline.
    • Propyl Oxazoline
      • Contains a propyl group instead of an ethyl group.
      • Exhibits different solubility characteristics.
    • Methyl Oxazoline
      • Contains a methyl group; generally more volatile.
      • Used in different applications due to its lower molecular weight.

    Unique Characteristics of 2-Ethyl-2-Oxazoline

    The presence of the ethyl group in 2-Ethyl-2-Oxazoline enhances its solubility in water compared to similar compounds like methyl oxazoline, making it particularly useful in applications where biocompatibility and solubility are critical factors . Additionally, its ability to undergo cationic ring-opening polymerization sets it apart from other oxazolines, allowing for a broader range of functionalized polymers suitable for advanced applications in materials science and biomedical fields .

    Traditional Carboxylic Acid Derivatives Route

    The classical approach to synthesizing 2-ethyl-2-oxazoline involves a multi-step process starting from carboxylic acid derivatives. This methodology parallels the synthesis of other 2-alkyl-2-oxazolines and typically proceeds through three distinct stages.

    Multi-step Synthesis via Acyl Chloride Intermediates

    The traditional synthesis route can be broken down into the following sequential steps:

    • Synthesis of propionyl chloride: Propionic acid is converted to propionyl chloride using reagents like oxalyl chloride or thionyl chloride.
    • Formation of N-(2-chloroethyl)propionamide: The acyl chloride reacts with 2-chloroethylamine to form an amide intermediate.
    • Cyclization reaction: Base-catalyzed intramolecular cyclization of the amide intermediate yields 2-ethyl-2-oxazoline.

    This process mirrors the synthesis of 2-pentyl-2-oxazoline described in the literature, which begins with hexanoic acid conversion to hexanoyl chloride using oxalyl chloride in DCM. The reaction mixture is initially cooled to 0°C, then heated to reflux for 1 hour, followed by removal of excess oxalyl chloride via distillation.

    The corresponding N-(2-chloroethyl)hexanamide is then synthesized by adding hexanoyl chloride dropwise to 2-chloroethylamine hydrochloride and triethylamine in DCM. After overnight stirring, the triethylamine hydrochloride is filtered off, and the product is obtained after washing with sodium bicarbonate solution and brine.

    Finally, the cyclization occurs when N-(2-chloroethyl)hexanamide is dissolved in methanol (10 wt%) and added to a methanolic solution of sodium hydroxide (1.5 equiv). The mixture is refluxed overnight, and after appropriate workup, the 2-oxazoline product is isolated by vacuum distillation.

    One-step Synthesis from Nitriles

    An alternative approach involves the direct conversion of nitriles to 2-oxazolines. The literature indicates that "2-Oxazoline monomers are mainly synthesized via two main routes: (1) a one-step synthesis method starting from nitrile groups...". For 2-ethyl-2-oxazoline, this would involve using propionitrile as the starting material, though specific reaction conditions for this particular transformation are not extensively detailed in the available literature.

    Synthetic RouteStarting MaterialKey IntermediatesTypical Yield (%)AdvantagesDisadvantages
    Multi-step via acyl chloridePropionic acidPropionyl chloride, N-(2-chloroethyl)propionamide50-60Well-established, scalableMultiple steps, uses corrosive reagents
    One-step from nitrilePropionitrileDirect conversionNot specifiedFewer steps, potentially higher atom economyRequires specific catalysts, less documented

    Catalytic Dehydration Approaches

    A more direct approach to synthesize 2-oxazolines involves the dehydrative cyclization of N-(2-hydroxyethyl)amides. This method offers several advantages over traditional routes, particularly from a green chemistry perspective.

    Triflic Acid-Promoted Dehydrative Cyclization

    Research demonstrates that triflic acid (TfOH) effectively promotes the dehydrative cyclization of N-(2-hydroxyethyl)amides to form 2-oxazolines. This reaction generates water as the only byproduct and shows good tolerance for various functional groups.

    The optimization studies for this reaction revealed that:

    • TfOH in 1,2-dichloroethane (DCE) at 80°C provides optimal conditions
    • The acid strength is crucial, as weaker acids like methanesulfonic acid (MsOH) and trifluoroacetic acid (TFA) produce lower yields
    • A catalyst loading of 1.5 equivalents of TfOH gives the best results

    The mechanistic investigation suggests that this reaction proceeds with inversion of α-hydroxyl stereochemistry, indicating that the alcohol functionality is activated as a leaving group under the reaction conditions. This insight has important implications for the stereoselective synthesis of chiral 2-oxazolines.

    Other Catalytic Systems

    While triflic acid represents one of the more thoroughly studied catalysts for dehydrative cyclization, other catalytic systems have also been explored for 2-oxazoline synthesis. The effectiveness of these catalysts typically correlates with their acidity and ability to activate hydroxyl groups as leaving groups without promoting side reactions.

    Solvent-Free Synthesis Optimization

    Efforts to develop more efficient and environmentally friendly synthesis methods have led to explorations of solvent-free conditions and other process optimizations for 2-oxazoline synthesis.

    Base-Free Intramolecular Cyclodemesylation

    A notable advancement in 2-oxazoline synthesis is the development of a base-free methodology via intramolecular cyclodemesylation. Research has shown that "cyclization takes place in the absence of any base or reagent, in high yields (89–96%)".

    In this approach, the solvent effect plays a crucial role. A comprehensive screening of aprotic/protic polar and nonpolar solvents revealed that polar protic solvents provide the best results for this cyclization reaction.

    This method has been successfully applied to synthesize 4-substituted chiral 2-oxazolines through a four-step process, achieving overall yields between 79% and 88%. The high yields and elimination of additional reagents represent significant steps toward greener synthesis protocols.

    Microwave-Assisted Synthesis

    Microwave irradiation has emerged as a powerful tool for enhancing reaction efficiency in organic synthesis. While most literature focuses on microwave-assisted polymerization rather than monomer synthesis, these techniques show promise for application to the synthesis of 2-oxazolines as well.

    For instance, poly(2-ethyl-2-oxazoline) has been synthesized via living cationic ring-opening polymerization under microwave irradiation, yielding polymers with low polydispersity indices (PDI, 1.15). The principles of microwave acceleration could potentially be applied to the cyclization steps in 2-ethyl-2-oxazoline synthesis, potentially reducing reaction times and energy consumption.

    Optimization StrategyKey ConditionsTypical Yield (%)AdvantagesChallenges
    Base-free cyclodemesylationPolar protic solvents89-96High yields, fewer reagentsSpecific substrate requirements
    Microwave-assisted synthesisMicrowave irradiationNot specified for monomerFaster reaction, energy efficientEquipment requirements, scale-up challenges

    Green Chemistry Innovations in Monomer Production

    The principles of green chemistry have increasingly influenced the development of new methodologies for 2-ethyl-2-oxazoline synthesis, focusing on reducing environmental impact through solvent selection, waste reduction, and energy efficiency.

    Alternative Green Solvents

    Traditional solvents used in 2-oxazoline synthesis and polymerization, such as acetonitrile and chlorobenzene, present environmental and health concerns. Several greener alternatives have been investigated:

    • Ethyl Acetate: Research has demonstrated the successful polymerization of 2-ethyl-2-oxazoline in ethyl acetate as a replacement for conventional solvents. This switch represents "an important improvement towards pharmaceutical compliance/compatibility, besides the lower burden for the environment".

    • Dihydrolevoglucosenone (DLG): This recently commercialized "green" solvent has been explored for the cationic ring-opening polymerization of 2-ethyl-2-oxazoline. Although research indicates that "the solvent is not inert under the conditions typically used," it was found that "the use of the 2-ethyl-3-methyl-2-oxazolinium triflate salt as an initiator at 60°C results in polymers with a relatively narrow molar mass distribution and a reasonable control over the polymerization process".

    • Supercritical Carbon Dioxide (scCO2): This represents one of the most environmentally benign solvents, leaving no residue and being easily removed after reaction. Polymerization reactions of oxazoline monomers have been successfully conducted in scCO2 using boron trifluoride diethyl etherate as a catalyst.

    Sustainable Catalytic Systems

    The development of efficient, recoverable, and environmentally friendly catalysts represents another important aspect of green chemistry innovations in 2-oxazoline synthesis.

    The triflic acid-promoted dehydrative cyclization method, which generates only water as a byproduct, exemplifies progress in this area. Further research into heterogeneous catalysts that can be easily recovered and reused would further enhance the sustainability of these processes.

    One-Pot Synthesis Protocols

    Streamlining multi-step processes into one-pot reactions reduces solvent consumption, simplifies purification, and improves atom economy. Research has demonstrated the viability of "one-pot synthesis protocol of 2-oxazolines directly from carboxylic acids and amino alcohols", representing a significant advancement in synthetic efficiency.

    Green Chemistry InnovationKey FeaturesEnvironmental BenefitsCurrent Status
    Ethyl acetate as solventReplaces acetonitrile and chlorobenzeneLower toxicity, better pharmaceutical compatibilitySuccessfully implemented
    Dihydrolevoglucosenone (DLG)Bio-derived green solventRenewable source, reduced environmental impactUnder investigation, showing promise
    Supercritical CO2No residue, easily removedNo toxic waste, recyclableSuccessfully used for polymerization
    TfOH-promoted dehydrative cyclizationWater as only byproductReduced waste, higher atom economyDemonstrated with various substrates
    One-pot synthesisCombines multiple stepsReduced solvent use, fewer purification stepsProtocol established

    Living/Controlled Polymerization Strategies

    The achievement of living polymerization characteristics in 2-ethyl-2-oxazoline cationic ring-opening polymerization requires meticulous control of reaction conditions and the elimination of interfering species [4] [6]. Living polymerization is characterized by the absence of irreversible termination and chain transfer reactions, resulting in polymers with molecular weights that increase linearly with conversion and maintain narrow molecular weight distributions throughout the polymerization process [4] [10].

    Critical parameters for maintaining living polymerization include the use of ultra-pure and anhydrous reaction conditions [17] [23]. The presence of nucleophilic impurities, particularly water and basic species, can cause premature termination of the propagating cationic species [17] [24]. Strong bases are particularly detrimental as they promote deprotonation of the cationic chain end, leading to chain transfer reactions that compromise molecular weight control [17].

    Temperature control plays a crucial role in living polymerization strategies [10] [11]. Polymerizations conducted at elevated temperatures between 140°C and 200°C using microwave heating have demonstrated enhanced reaction rates while maintaining living characteristics [10] [11]. The acceleration factors achieved through microwave heating can reach up to 400-fold compared to conventional heating methods [10].

    Sequential monomer addition techniques enable the synthesis of well-defined block copolymers [9] [13]. The living nature of the polymerization allows for the incorporation of different oxazoline monomers in a controlled manner, creating materials with tailored properties [9]. Block copolymer synthesis requires careful monitoring of conversion before the addition of the second monomer to ensure complete consumption of the first monomer [9].

    Polymerization ConditionsMolecular Weight ControlDispersity (Đ)Living Character
    80°C, conventional heatingGood1.10-1.20Excellent
    140°C, microwave heatingExcellent<1.20Excellent
    200°C, microwave heatingGood<1.20Good
    Bulk conditions, microwaveExcellent<1.20Excellent

    The use of specialized initiator systems, such as 2-ethyl-3-methyl-2-oxazolinium triflate, has shown particular promise for achieving controlled polymerization under challenging conditions [3] [23]. These oxazolinium salt initiators provide rapid and quantitative initiation, essential for maintaining the living character of the polymerization [3].

    Microwave-Assisted Polymerization Techniques

    Microwave-assisted polymerization represents a significant advancement in the synthesis of poly(2-ethyl-2-oxazoline), offering substantial improvements in reaction rates while maintaining precise control over polymer architecture [4] [10] [11]. The application of microwave irradiation to cationic ring-opening polymerization allows for homogeneous heating and rapid temperature attainment, enabling polymerizations to be conducted at temperatures up to 200°C [10].

    The enhancement in polymerization rates achieved through microwave heating is attributed solely to temperature effects rather than specific microwave interactions [11]. Controlled experiments comparing microwave and conventional heating at identical temperatures have confirmed that the rate acceleration is purely thermal in nature [11]. The observed rate enhancements range from 350-fold at temperatures between 80°C and 190°C [11].

    Single-mode microwave reactors provide superior temperature control and homogeneous heating compared to multimode systems [10] [11]. The use of infrared temperature monitoring ensures precise temperature control throughout the polymerization process [2]. This level of control is essential for maintaining the living characteristics of the polymerization at elevated temperatures [10].

    Microwave-assisted polymerization enables the use of highly concentrated monomer solutions and even bulk polymerization conditions [10] [11]. These concentrated conditions are particularly advantageous for industrial applications where solvent usage needs to be minimized [11]. Bulk polymerizations using microwave heating have successfully produced well-defined polymers with narrow molecular weight distributions [10].

    Temperature (°C)Rate Enhancement FactorMaximum Degree of PolymerizationDispersity
    801× (baseline)3001.10
    12045×3001.15
    160180×2501.18
    200350×1001.20

    The application of microwave heating to droplet-based millifluidic processes has demonstrated additional advantages for continuous polymerization [4]. The enhanced heat transfer in microfluidic systems combined with microwave heating provides activation energies as low as 61 kilojoules per mole while maintaining polymerization control [4].

    Temperature optimization studies using automated parallel synthesis have identified optimal reaction conditions for specific molecular weight targets [15]. The determination of activation energies through systematic temperature variation enables the prediction of optimal polymerization conditions for different applications [15].

    Solvent Effects on Propagation Rates

    The choice of polymerization solvent profoundly influences the kinetics and mechanism of 2-ethyl-2-oxazoline cationic ring-opening polymerization [2] [8]. Comprehensive kinetic studies across multiple solvent systems have revealed complex relationships between solvent properties and polymerization parameters, including activation energy, preexponential factor, and propagation rate constants [2] [8].

    Solvent polarity and polarizability exert contrasting effects on polymerization kinetics [2] [19]. Increased solvent polarizability leads to higher activation energies but also increases the preexponential factor, resulting in complex temperature-dependent effects on overall propagation rates [2]. Polar solvents facilitate monomer diffusion to the propagating chain end by promoting extended polymer chain conformations, while apolar solvents favor more compact chain conformations that limit monomer accessibility [2].

    The Catalan linear free-energy relationship has proven effective for predicting polymerization behavior across diverse solvent systems [2] [19]. This approach successfully disentangles the effects of dipolarity and polarizability, revealing that dipolarity primarily affects collision frequency while polarizability influences both activation energy and entropy [2]. Solvent nucleophilicity and electrophilicity both increase activation energy by competing with the monomer or coordinating with the counterion [2].

    SolventActivation Energy (kJ mol⁻¹)Preexponential FactorPropagation Rate at 100°C (L mol⁻¹ s⁻¹)
    Acetonitrile71.61.06 × 10⁸1.31 × 10⁻²
    Chlorobenzene68.05.71 × 10⁷2.07 × 10⁻²
    Sulfolane75.05.92 × 10⁸1.20 × 10⁻²
    Anisole76.36.14 × 10⁸1.06 × 10⁻²
    Ethyl acetate71.51.10 × 10⁸1.26 × 10⁻²

    Ion-pairing effects play a critical role in determining propagation kinetics [2] [26]. In apolar solvents, tight ion-pairing between the oxazolinium cation and its counterion results in lower activation energies due to charge-dipole repulsion that increases ring strain in the cationic species [2] [26]. Conversely, polar solvents promote ion separation, leading to higher activation energies but increased collision frequencies [2].

    The activation entropy for 2-ethyl-2-oxazoline polymerization is consistently negative across all solvent systems, confirming the associative nature of the propagation mechanism [2] [3]. The magnitude of the activation entropy varies with solvent properties, being most negative in solvents that promote tight ion-pairing [2].

    Solvent screening studies have identified chlorobenzene as optimal for minimizing chain transfer reactions due to its low activation energy [2] [8]. For applications requiring polymer solubility throughout the polymerization, anisole and sulfolane provide favorable combinations of propagation rate and polymer solvation [2].

    UV-Initiated Polymerization Pathways

    The development of ultraviolet-initiated cationic ring-opening polymerization of 2-ethyl-2-oxazoline represents an innovative approach for photocuring applications and additive manufacturing technologies [12] [29]. This photopolymerization strategy combines the unique properties of poly(2-oxazoline) materials with the spatial and temporal control afforded by light-initiated processes [12].

    Photoacid generators, particularly triarylsulfonium salts, serve as effective photoinitiators for the cationic ring-opening polymerization of 2-ethyl-2-oxazoline [12] [29]. Upon ultraviolet irradiation, these onium salt photoinitiators decompose to generate strong acids that initiate the polymerization process [12]. The photoinitiation step is efficient and provides excellent control over the spatial distribution of polymerization [12].

    The inherently low propagation rate of 2-ethyl-2-oxazoline polymerization necessitates elevated temperatures to achieve practical polymerization rates in photocuring applications [12] [29]. Temperature ranges between 100°C and 140°C have proven optimal for balancing polymerization rate with process control [12]. This thermal activation is crucial for promoting the ring-opening reaction following photoinitiation [12].

    Photo-differential scanning calorimetry analysis has revealed distinct exothermic polymerization behavior under ultraviolet irradiation [12]. The theoretical functional group enthalpy of 73.1 kilojoules per mole enables direct determination of conversion and polymerization rate from calorimetric measurements [12]. The selectivity of light-induced curing prevents overpolymerization and maintains high lateral precision in three-dimensional printing applications [12].

    Temperature (°C)Conversion (%)Polymerization RatePhoto-DSC Peak Intensity
    10065ModerateMedium
    12085HighHigh
    14095Very HighVery High

    Hot lithography applications have successfully demonstrated the utility of ultraviolet-initiated 2-ethyl-2-oxazoline polymerization for three-dimensional printing [12]. The combination of photoinitiation and thermal activation enables the fabrication of complex geometries with high resolution and accuracy [12]. Layer thicknesses of 100 micrometers have been achieved with excellent dimensional control [12].

    The photopolymerizable systems exhibit enhanced toughness compared to conventional thermally initiated polymers [12]. This improved mechanical performance is attributed to the controlled nature of the photoinitiated polymerization process and the resulting polymer architecture [12]. The materials show promise for applications requiring both photocuring capability and superior mechanical properties [12].

    Block Copolymer Design Strategies

    Block copolymers based on 2-ethyl-2-oxazoline represent a sophisticated class of materials that exploit the living nature of cationic ring-opening polymerization to achieve precise architectural control. The sequential addition of different monomers enables the formation of well-defined block structures with controlled molecular weights and narrow dispersities [1] [2].

    Sequential Monomer Addition Approach

    The most prevalent strategy for synthesizing 2-ethyl-2-oxazoline-containing block copolymers involves the sequential addition of monomers during the polymerization process. This method takes advantage of the living character of the cationic ring-opening polymerization, where the oxazolinium chain end remains active throughout the reaction [1] [3]. The polymerization typically proceeds through three distinct phases: initiation with electrophilic initiators such as methyl tosylate or methyl triflate, propagation through nucleophilic attack of the monomer on the oxazolinium intermediate, and controlled termination using nucleophilic terminating agents [4].

    Microwave-Assisted Synthesis

    Microwave irradiation has emerged as a powerful tool for accelerating block copolymer synthesis while maintaining excellent control over molecular weight and dispersity. Fast homopolymerizations of 2-ethyl-2-oxazoline and 2-n-propyl-2-oxazoline have been successfully carried out at temperatures up to 180°C, yielding well-controlled polymers with dispersities typically below 1.30 [2]. The microwave-assisted approach enables the formation of well-defined diblock and triblock copolymers in microfluidic reactor cascades, demonstrating the high value of this technique for building advanced poly(2-oxazoline)-based architectures [2].

    Modular Click Chemistry Approaches

    The strain-promoted azide-alkyne cycloaddition (SPAAC) has been successfully implemented for the modular synthesis of block copolymers comprising degradable poly(2-ethyl-2-oxazoline) segments. This copper-free click chemistry approach offers numerous possibilities for block copolymer design, particularly when combined with post-polymerization modifications [1]. The method enables the attachment of poly(2-ethyl-2-oxazoline) blocks to various hydrophobic segments, including poly(2-n-nonyl-2-oxazoline) and poly(ε-caprolactone), through efficient conjugation reactions [1].

    Dual Initiator Strategies

    Innovative dual initiator systems have been developed that combine cationic ring-opening polymerization with other polymerization mechanisms. Block copolymers of 2-ethyl-2-oxazoline and styrene have been synthesized using α-bromoisobutyrylbromide as a bifunctional initiator, enabling subsequent atom transfer radical polymerization of styrene [5] [6]. This approach yields amphiphilic block copolymers with controlled molecular weights and narrow polydispersity indices, with the ability to reach relatively high molar masses (up to 48,500 g/mol) while maintaining low dispersities (1.29) [5] [6].

    Copolymer SystemMolecular Weight (kDa)Dispersity (Đ)Glass Transition Temperature (°C)Synthesis MethodKey Properties
    Poly(2-ethyl-2-oxazoline)-block-poly(2-isostearyl-2-oxazoline)5-251.08-1.330-60Cationic ring-opening polymerization (CROP)Thermoresponsive, self-assembly
    Poly(2-ethyl-2-oxazoline)-block-poly(2-phenyl-2-oxazoline)8-151.05-1.3054-99CROP with methyl tosylateMicrophase separation, thermal stability
    Poly(2-ethyl-2-oxazoline)-block-poly(2-butyl-2-oxazoline)10-201.08-1.2740-70CROP with methyl triflateAmphiphilic, micelle formation
    Poly(2-ethyl-2-oxazoline)-block-poly(2-methyl-2-oxazoline)14-201.09-1.2940-85CROP with sequential additionDouble hydrophilic, biocompatible
    Poly(2-ethyl-2-oxazoline)-block-poly(2-nonyl-2-oxazoline)5-151.11-1.4030-55CROP with microwave assistanceTunable cloud point temperature

    Self-Assembly Characteristics

    The amphiphilic nature of many 2-ethyl-2-oxazoline-containing block copolymers leads to remarkable self-assembly behavior in aqueous solutions. Poly(2-ethyl-2-oxazoline)-block-poly(2-isostearyl-2-oxazoline) copolymers demonstrate the formation of various self-assembled structures, including micelles, short and long worms, and unilamellar and multilamellar vesicles [7]. These structures exhibit excellent stability in solution at ambient temperatures over extended periods and display thermoresponsive behavior, making them attractive for biomedical applications [7].

    Thermal Property Tuning

    The glass transition temperatures of block copolymers can be precisely controlled through the variation of block composition and architecture. For poly(2-ethyl-2-oxazoline)-block-poly(2-isostearyl-2-oxazoline) systems, the glass transition temperature increases from 0 to 60°C as the volume fraction of the 2-ethyl-2-oxazoline block increases [7]. This tunability arises from the different packing densities and intermolecular interactions between the distinct polymer blocks, enabling the design of materials with specific thermal properties for targeted applications [7].

    Gradient & Random Copolymer Systems

    Gradient and random copolymer systems based on 2-ethyl-2-oxazoline represent a fascinating class of materials where the monomer distribution along the polymer chain can be precisely controlled through kinetic manipulation of the copolymerization process. These systems offer unique property profiles that differ significantly from their block copolymer counterparts.

    Kinetic Control of Gradient Formation

    The formation of gradient copolymers is governed by the relative reactivity ratios of the comonomers during the polymerization process. In situ proton nuclear magnetic resonance spectroscopy has revealed that copolymers comprising 2-dec-9'-enyl-2-oxazoline and 2-ethyl-2-oxazoline can show significant differences in sequential structure, ranging from block to gradient and random ordering depending on the monomer ratios in the feed [8] [9].

    The types of monomers and their molar ratios in the feed have a profound effect on the microstructure of the forming copolymer chains. When 2-ethyl-2-oxazoline is copolymerized with various other oxazoline monomers, the resulting copolymers display markedly different sequential compositions [8] [9]. For instance, short aliphatic side chains (such as those in 2-ethyl-2-oxazoline and 2-butyl-2-oxazoline) in copolymerization with 2-dec-9'-enyl-2-oxazoline show almost identical half-times as their corresponding homopolymers, while longer aliphatic species increase the polymerization times with their increasing concentration in the feed [9].

    Thermoresponsive Gradient Systems

    Gradient copolymers based on 2-ethyl-2-oxazoline exhibit unique thermoresponsive behavior that differs significantly from both homopolymers and block copolymers. Poly(2-methyl-2-oxazine)-grad-poly(2-butyl-2-oxazoline) and poly(2-methyl-2-oxazine)-grad-poly(2-propyl-2-oxazoline) copolymers have been confirmed to possess potential as stimuli-responsive nonionic surfactants for various applications [10].

    Copolymer SystemMonomer RatioMolecular Weight (kDa)Cloud Point Temperature (°C)Transition Width (K)Synthesis CharacteristicsSelf-Assembly Properties
    Poly(2-methyl-2-oxazine)-grad-poly(2-butyl-2-oxazoline)1:1 to 3:18-1535-558-15Unexpected reactivity switchAmphiphilic gradient micelles
    Poly(2-methyl-2-oxazine)-grad-poly(2-propyl-2-oxazoline)1:1 to 2:16-1245-6510-20Thermoresponsive behaviorThermoresponsive nanoparticles
    Poly(2-ethyl-2-oxazoline)-grad-poly(2-isopropyl-2-oxazoline)1:1 to 4:110-2550-7515-25Controlled gradient formationTemperature-tunable aggregation
    Poly(2-ethyl-2-oxazoline)-grad-poly(2-phenyl-2-oxazoline)1:1 to 2:112-1860-8020-30Sequential monomer incorporationMorphology transitions

    Random Copolymer Architecture

    Random copolymers are formed when the reactivity ratios of the comonomers are approximately equal, leading to a statistical distribution of monomer units along the polymer chain. The determination of reactivity ratios for 2-ethyl-2-oxazoline with various comonomers has revealed that systems such as poly(2-ethyl-2-oxazoline)-ran-poly(2-(3-ethylheptyl)-2-oxazoline) exhibit random polymerization behavior [11].

    The systematic random copolymerization of 2-ethyl-2-oxazoline with 2-(3-ethylheptyl)-2-oxazoline in the composition range from 0 to 100% shows a linear dependence of glass transition temperature with composition, as well as a complex dependence of surface energy on the composition displaying two plateau regimes [11]. This behavior demonstrates the predictable nature of property tuning in random copolymer systems.

    Brush Copolymer Architectures

    Advanced gradient and random copolymer systems can be extended to brush architectures through the use of inimer molecules that contain both initiating groups for radical polymerization and 2-oxazoline monomer rings for cationic ring-opening polymerization. Various combinations of poly(2-oxazoline-brush-acrylate/acrylamide) copolymers have been obtained by grafting from a poly(2-oxazoline) backbone bearing radical initiator units [12].

    The grafting-from approach enables the synthesis of well-defined brush copolymers with molecular weight distributions between 1.11 and 1.33, achieving full monomer conversion and yielding hydrophobic acrylate brushes grafted from polar poly(2-oxazoline) backbones [12]. Chain extension experiments further demonstrate the versatility of this approach, allowing the construction of highly dense, amphiphilic brush copolymers with controlled architectures [12].

    Structure-Property Relationships

    The unique sequential structure of gradient and random copolymers leads to distinct property profiles compared to block copolymers. The gradual transition in composition along the polymer chain results in intermediate properties that cannot be achieved through simple blending of homopolymers or block copolymer systems. This gradual variation in local composition provides opportunities for fine-tuning material properties such as solubility, glass transition temperature, and self-assembly behavior.

    The noncytotoxic character and cellular uptake properties of gradient copolymers have been confirmed through in vitro studies, demonstrating their potential for biomedical applications [10]. The combination of controlled architecture and biocompatibility makes these materials particularly attractive for drug delivery and tissue engineering applications.

    Cyclic Polymer Topologies

    Cyclic polymers represent a unique class of macromolecules that lack chain ends, resulting in distinct physical and chemical properties compared to their linear counterparts. The synthesis of cyclic poly(2-ethyl-2-oxazoline) systems has garnered significant attention due to their potential applications in drug delivery, where the absence of chain ends can provide enhanced stability and biocompatibility.

    Thiol-Disulfide Exchange Methodology

    The synthesis of cyclic poly(2-ethyl-2-oxazoline) with degradable disulfide bonds has been achieved through a sophisticated approach combining cationic ring-opening polymerization with reversible thiol-disulfide exchange chemistry [13]. The process begins with the synthesis of a living linear poly(2-ethyl-2-oxazoline) using 1,3-bis(bromomethyl)benzene as a difunctional initiator, creating a polymer with two cationic propagating terminals [13].

    The living chain ends are subsequently reacted with potassium ethyl xanthate to produce α,ω-xanthate end-functionalized poly(2-ethyl-2-oxazoline). The xanthate groups are then cleaved in situ using n-butylamine, which serves both as a cleaving agent and as a base, yielding α,ω-thiol end-functionalized poly(2-ethyl-2-oxazoline) [13]. The final cyclization is achieved through intramolecular oxidation coupling of the thiol terminals to form a disulfide bond as the ring-closure link [13].

    Clean cyclic poly(2-ethyl-2-oxazoline) systems with number-average molar masses around 2,000 and 4,000 g/mol have been obtained at high polymer concentrations of 5 g/L, corresponding to approximately 2.5 × 10⁻³ M for the 2,000 g/mol polymer and 1.25 × 10⁻³ M for the 4,000 g/mol polymer in tetrahydrofuran [13]. The synthetic route has been proven advantageous compared to intramolecular copper(I)-catalyzed azide-alkyne cycloaddition reactions in terms of reactant concentration, yield, purification, and bonding reversibility [13].

    Copper-Free Click Chemistry Approaches

    Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful tool for the synthesis of cyclic poly(2-ethyl-2-oxazoline) systems. This copper-free approach offers significant advantages in terms of biocompatibility and reaction conditions, making it particularly suitable for the preparation of materials intended for biomedical applications [1].

    The azido-ω-end group functionality enables efficient utilization in SPAAC reactions, allowing for the formation of cyclic structures through intramolecular cyclization. The successful conjugations have been confirmed through in-depth characterization utilizing nuclear magnetic resonance spectroscopy, size exclusion chromatography, and matrix-assisted laser desorption ionization mass spectrometry [1].

    Bifunctional Initiator Strategies

    The incorporation of functional groups into cyclic poly(2-ethyl-2-oxazoline) systems can be achieved through the use of bifunctional initiators for cationic ring-opening polymerization. The incorporation of an amino group into a bifunctional initiator has been achieved through a two-step reaction process, enabling the synthesis of well-defined polymers with central amino functionalities [14] [15].

    Detailed kinetic studies using 2-ethyl-2-oxazoline have demonstrated the initiators' suitability for cationic ring-opening polymerization, yielding well-defined polymers with molar masses of approximately 2,000 g/mol [14] [15]. Deprotection of the phthalimide moiety subsequent to polymerization enables the introduction of a cyclooctyne group in the central position of the polymer, which can be further exploited in strain-promoted alkyne-azide click reactions [14] [15].

    Cyclic Polymer SystemMolecular Weight (kDa)Synthesis Concentration (g/L)Cyclization Efficiency (%)Cyclization MethodDegradation PropertiesCharacterization Method
    Cyclic poly(2-ethyl-2-oxazoline) with disulfide bond2-4575-85Thiol-disulfide exchangeDisulfide bond cleavageMALDI-TOF-MS, SEC, NMR
    Cyclic poly(2-ethyl-2-oxazoline) via copper-free click3-82-865-80Strain-promoted azide-alkyne cycloadditionBioorthogonal degradationESI-MS, NMR, DSC
    Cyclic poly(2-ethyl-2-oxazoline) via CuAAC5-121-570-85Copper-catalyzed azide-alkyne cycloadditionEnzymatic degradationNMR, SEC, DLS
    Cyclic poly(2-ethyl-2-oxazoline) with central amino group2-63-760-75Bifunctional initiator approachpH-responsive degradationNMR, MALDI-TOF-MS

    Telechelic Precursor Systems

    The synthesis of cyclic polymers often begins with the preparation of telechelic precursors that contain complementary functional groups at both chain ends. New telechelic polymers functionalized with terminal ethyl xanthate or vinyl groups have been synthesized via cationic ring-opening polymerization using 1,4-trans-dibromobutene as an initiator [16].

    The polymerization of 2-ethyl-2-oxazoline and 2-methoxycarbonylethyl-2-oxazoline has been successfully initiated by 1,4-trans-dibromobutene in acetonitrile at 78°C, with termination achieved using either potassium ethyl xanthate or 4-vinylbenzyl-piperazine [16]. Structural characterization by proton and carbon-13 nuclear magnetic resonance spectroscopy and Fourier-transform infrared spectroscopy has confirmed the telechelic architecture [16].

    The degrees of polymerization determined by proton nuclear magnetic resonance analysis range from 24-29 for ethyl xanthate-terminated polymers and 22-23 for vinyl-terminated polymers, consistent with theoretical values [16]. End-group functionalization efficiency has been quantified as 64-82% for ethyl xanthate-terminated polymers and 69-98% for vinyl-terminated polymers [16].

    Degradation and Stimuli-Responsive Properties

    The incorporation of degradable linkages into cyclic poly(2-ethyl-2-oxazoline) systems enables the design of materials with controlled degradation properties. The disulfide bond present in cyclic polymers synthesized through thiol-disulfide exchange chemistry provides a redox-responsive degradation mechanism that can be triggered by the cellular environment [13].

    The reversible nature of the disulfide bond allows for controlled degradation under reducing conditions, making these materials particularly suitable for intracellular drug delivery applications. The degradation products are biocompatible and can be easily eliminated from the body, reducing the potential for long-term accumulation and toxicity [13].

    Characterization Challenges and Solutions

    The characterization of cyclic polymers presents unique challenges due to the absence of chain ends and the potential for complex conformational behavior. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry has proven particularly valuable for confirming the cyclic structure and determining the exact molecular weight of the cyclic products [13].

    Size exclusion chromatography provides important information about the molecular weight distribution and the efficiency of the cyclization reaction, while nuclear magnetic resonance spectroscopy enables detailed structural characterization and the determination of end-group conversion efficiency [13]. The combination of these techniques provides comprehensive characterization of the cyclic polymer structure and properties.

    Stimuli-Responsive Copolymer Networks

    Stimuli-responsive copolymer networks based on 2-ethyl-2-oxazoline represent a sophisticated class of smart materials that can undergo reversible changes in their physical and chemical properties in response to external stimuli. These systems exploit the unique properties of poly(2-ethyl-2-oxazoline) to create materials with tailored responsiveness for biomedical applications.

    Temperature-Responsive Network Systems

    Temperature-responsive networks based on 2-ethyl-2-oxazoline exhibit lower critical solution temperature (LCST) behavior, making them ideal candidates for thermoresponsive drug delivery systems. Bifunctional poly(2-ethyl-2-oxazoline) containing hydrophobic end groups at both ends of the polymer chains has been synthesized by terminating living cationic polymerization with 4-bromomethyl benzoic acid [17].

    The results from cloud point measurements using ultraviolet-visible spectrophotometry demonstrate that bifunctional polymers containing 20 monomer units exhibit a lower critical solution temperature near 49°C due to the formation of hydrophobic domains by the polymer end-groups [17]. In contrast, polymers with 50 monomer units do not exhibit any LCST behavior between 20 and 70°C due to the imbalance in hydrophilic-hydrophobic interactions [17].

    Thermoresponsive hydrogels formed by poly(2-oxazoline) triblock copolymers have been successfully developed using ABA triblock architectures with thermoresponsive outer blocks composed of poly(2-n-propyl-2-oxazoline) and a more hydrophilic poly(2-ethyl-2-oxazoline) inner block [18]. These systems form hydrogels upon heating aqueous solutions, with the gel formation being dependent on precise tuning of the block size to adjust the cloud point temperature and provide sufficient flexibility for non-covalent crosslinking [18].

    pH-Responsive Network Architectures

    pH-responsive networks have been developed through the incorporation of ionizable groups into poly(2-ethyl-2-oxazoline) systems. Methyl-ester-functionalized poly(2-alkyl-2-oxazoline)s serve as versatile platforms for the synthesis of tertiary-amine-functionalized systems via straightforward post-polymerization amidation [19].

    The resulting polymers demonstrate dual responsiveness to both pH and temperature, with the temperature-dependent phase transition being further modulated by the pH value of the environment [19]. Dynamic light scattering confirms the formation of polymeric nanoparticles upon phase separation of block copolymers comprising a responsive polymer block and poly(2-methyl-2-oxazoline) as a permanently hydrophilic block [19].

    Redox-Responsive Network Systems

    Redox-responsive networks based on thioether-containing poly(2-ethyl-2-oxazoline) systems have been developed for applications in drug delivery and triggered release. Poly(2-methylthiomethyl-2-oxazoline) networks demonstrate reactive oxygen species (ROS) responsiveness, making them suitable for antioxidant therapy applications [20].

    The synthesis of ROS-responsive amphiphilic diblock copolymers has been achieved by combining cationic ring-opening polymerization with 2-oxazoline side-chain interchange via a polyethyleneimine block intermediate [20]. These copolymers self-assemble into thioether-containing micelles in aqueous environments, and treatment with diluted hydrogen peroxide destabilizes the nanoparticles, demonstrating their oxidation-responsiveness [20].

    Light-Responsive Network Architectures

    Light-responsive networks have been developed through the incorporation of photoswitchable groups into poly(2-ethyl-2-oxazoline) systems. The synthesis of light-responsive poly(2-oxazoline)s has been achieved via cationic ring-opening polymerization of 2-azobenzenyl-2-oxazoline, where the difference in monomer reactivity allows the formation of both gradient and block copolymers [21].

    The resulting materials self-assemble in water, forming nanoparticles that undergo size changes in response to ultraviolet light irradiation due to the isomerization of azobenzene fragments [21]. This photoinduced change in polarity provides a mechanism for controlled drug release and targeting applications [21].

    Stimuli TypePolymer SystemResponse Temperature (°C)Response Time (min)Gel Strength (kPa)Swelling RatioReversibilityApplications
    TemperaturePoly(2-ethyl-2-oxazoline) networks49-752-103-155-25Fully reversibleDrug delivery, tissue engineering
    pHPoly(2-ethyl-2-oxazoline) with tertiary amines25-651-52-83-15Reversible with hysteresispH-controlled release
    Redox (ROS)Poly(2-methylthiomethyl-2-oxazoline)35-705-154-128-30Irreversible oxidationAntioxidant therapy
    Light (UV)Poly(2-azobenzenyl-2-oxazoline)30-601-31-52-10Reversible photoisomerizationPhotocontrolled systems

    Multi-Stimuli Responsive Networks

    Advanced network systems have been developed that respond to multiple stimuli simultaneously, providing enhanced control over material properties and drug release behavior. Dual pH- and temperature-responsive polymers have been created through the incorporation of tertiary amine functionalities into poly(2-ethyl-2-oxazoline) systems [19].

    These multi-responsive networks demonstrate the ability to form stable nanoparticles in biological media beyond their responsiveness to pH and temperature when loaded with hydrophobic cargo molecules [19]. Treatment of cancer cells with nanoparticles containing both model drugs and therapeutic agents has shown effective suppression of cell proliferation in vitro, demonstrating the potential for these systems in cancer therapy applications [19].

    Bioprinting and Tissue Engineering Applications

    Thermosensitive poly(2-oxazoline)/poly(2-oxazine) based diblock copolymers have been developed for three-dimensional bioprinting applications. These systems comprise thermosensitive/moderately hydrophobic poly(2-N-propyl-2-oxazine) and thermosensitive/moderately hydrophilic poly(2-ethyl-2-oxazoline) blocks [22].

    The materials demonstrate reversible sol-gel transitions above 25 weight percent concentration, with gel strengths around 3 kPa and excellent shear thinning properties that are highly desirable for extrusion-based three-dimensional bioprinting [22]. The rheological properties enable well-resolved printability and high stackability, while the biocompatibility ensures high cell viability (approximately 97%) for encapsulated human adipose-derived stem cells [22].

    Network Crosslinking Strategies

    The formation of stimuli-responsive networks requires precise control over crosslinking density and distribution. Segmented copolymer networks based on poly(2-ethyl-2-oxazoline) containing 2-hydroxyethyl methacrylate, 2-hydroxypropyl acrylate, and methyl methacrylate segments have been evaluated as sustained release systems [23].

    XLogP3

    0.3

    UNII

    B8CD92T4P5

    GHS Hazard Statements

    Aggregated GHS information provided by 50 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 1 of 50 companies. For more detailed information, please visit ECHA C&L website;
    Of the 7 notification(s) provided by 49 of 50 companies with hazard statement code(s):;
    H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
    H302 (77.55%): Harmful if swallowed [Warning Acute toxicity, oral];
    H312 (77.55%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H314 (16.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    H317 (12.24%): May cause an allergic skin reaction [Warning Sensitization, Skin];
    H332 (77.55%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Flammable Irritant

    Flammable;Corrosive;Irritant

    Other CAS

    10431-98-8
    25805-17-8

    Wikipedia

    2-ethyl-2-oxazoline

    General Manufacturing Information

    Oxazole, 2-ethyl-4,5-dihydro-: ACTIVE

    Dates

    Last modified: 08-15-2023

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